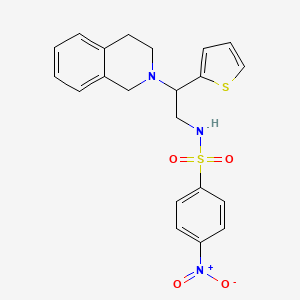

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide

Description

Introduction to Dihydroisoquinoline-Based Sulfonamides

Historical Development of Isoquinoline Sulfonamides in Medicinal Chemistry

The discovery of sulfonamides in the 1930s marked a pivotal shift in antimicrobial therapy, with sulfanilamide derivatives becoming the first systemic antibacterials. Early sulfonamide research focused on optimizing solubility and toxicity profiles, leading to derivatives like sulfaquinoxaline, which demonstrated potent anticoccidial activity in poultry despite initial human toxicity concerns. By the mid-20th century, chemists began incorporating nitrogen-containing heterocycles such as isoquinoline to improve pharmacokinetic properties. The fusion of a benzene ring with a partially saturated pyridine ring in 3,4-dihydroisoquinoline provided enhanced metabolic stability while retaining the sulfonamide group’s ability to inhibit enzymes through hydrogen bonding. This structural synergy enabled selective targeting of parasitic and bacterial pathways, as evidenced by the continued use of dihydroisoquinoline sulfonamides in veterinary antiprotozoal applications.

Structural Classification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Derivatives

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide features three distinct pharmacophores:

The ethyl linker between the dihydroisoquinoline and thiophene groups introduces conformational flexibility, allowing adaptive binding to protein pockets.

Pharmacological Significance of Thiophene-Substituted Sulfonamides

Thiophene incorporation augments sulfonamide bioactivity through multiple mechanisms:

- Electron-rich aromaticity : The sulfur atom’s lone pairs enable charge-transfer interactions with enzyme active sites, as observed in dihydroisoquinoline derivatives targeting Plasmodium falciparum.

- Improved bioavailability : Thiophene’s moderate hydrophobicity increases membrane permeability, a critical factor in central nervous system-targeted agents.

- Synergistic modulation : Combined with nitro groups, thiophene enhances redox cycling potential, which may potentiate antiparasitic effects against drug-resistant strains.

Recent studies demonstrate that thiophene-substituted sulfonamides exhibit 3–5-fold greater inhibition of carbonic anhydrase IX compared to non-thiophene analogs, highlighting their therapeutic promise in oncology.

Current Research Trends in Nitrobenzenesulfonamide Chemistry

The 4-nitrobenzenesulfonamide group drives innovation in three key areas:

Enzyme Inhibition Optimization

- Selective kinase targeting : Nitro groups facilitate irreversible binding to ATP pockets in tyrosine kinases through nucleophilic aromatic substitution.

- pH-dependent activity : The electron-withdrawing nitro moiety enhances sulfonamide’s acidity (pK~a~ ≈ 6), promoting ionization in physiological environments for improved target engagement.

Anticancer Applications

Nitrobenzenesulfonamide derivatives disrupt mitochondrial function in cancer cells via dual mechanisms:

- Inhibition of thioredoxin reductase, increasing oxidative stress.

- Suppression of hexokinase II, blocking glycolytic energy production.

Antimicrobial Resistance Countermeasures

Structural hybridization with dihydroisoquinoline and thiophene addresses multidrug resistance through:

- Efflux pump inhibition (e.g., interference with AcrAB-TolC in Gram-negative bacteria).

- Biofilm dispersion via quorum sensing modulation.

Table 1: Key Research Advances in Nitrobenzenesulfonamide Hybrids (2020–2025)

These advancements underscore the compound’s potential as a multimodal therapeutic agent while highlighting the need for continued structure-activity relationship studies.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c25-24(26)18-7-9-19(10-8-18)30(27,28)22-14-20(21-6-3-13-29-21)23-12-11-16-4-1-2-5-17(16)15-23/h1-10,13,20,22H,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSWGQFLZZGXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Isoquinoline Moiety: Starting from a precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction involving an aldehyde and an amine.

Introduction of the Thiophene Group: This can be achieved through a cross-coupling reaction, such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated isoquinoline derivative.

Attachment of the Nitrobenzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols under basic conditions for sulfonamide substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them potential candidates for drug development.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and nitrobenzene groups.

Mechanism of Action

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroisoquinoline Derivatives with Sulfonamide/Sulfonyl Groups

The target compound shares its dihydroisoquinoline core with several analogs, but differences in substituents significantly influence physicochemical and biological properties.

Key Observations :

- The 4-nitrobenzenesulfonamide group in the target compound distinguishes it from benzamide derivatives (e.g., Compounds 5–8) .

- The thiophen-2-yl substituent is unique among the listed analogs. Thiophene rings are known to improve metabolic stability and lipophilicity compared to phenyl or benzothiazole groups (e.g., ) .

Thiophene-Containing Analogs

Thiophene moieties are rare in dihydroisoquinoline derivatives but are present in compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (). While the latter lacks a sulfonamide group, its dual thiophene-ethyl chain enhances π-π stacking and membrane permeability, suggesting similar advantages for the target compound .

Sulfonamide/Sulfonyl Derivatives

Sulfonamide groups in the target compound differ from sulfonyl-linked analogs (e.g., 4-(3,4-dihydroisoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide, ).

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide (CAS Number: 898407-98-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 425.6 g/mol. Its structure features a sulfonamide group, which is known for its biological activity, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 898407-98-2 |

| IUPAC Name | N-[2-(3,4-dihydroisoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-nitrobenzenesulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moiety plays a crucial role in its mechanism of action, often involving the inhibition of specific enzymes or modulation of receptor activity.

- Enzyme Inhibition : The compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antidiabetic Properties : Preliminary studies suggest that this compound can effectively lower blood glucose levels by inhibiting DPP-IV.

- Neuroprotective Effects : Its structural components may confer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

- DPP-IV Inhibition Study :

-

Neuroprotective Study :

- In vitro studies highlighted the compound's ability to protect neuronal cells from oxidative stress.

- Result : The compound reduced markers of oxidative damage significantly compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | DPP-IV Inhibition IC50 (nM) | Neuroprotective Effect |

|---|---|---|

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-ethyl) | 150 | Moderate |

| N-(2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide | 200 | Low |

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzenesulfonamide | 100 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.